molecular formula C11H14O3 B8309706 2-Phenyl 4-methoxymethyl 1,3-dioxolane

2-Phenyl 4-methoxymethyl 1,3-dioxolane

Cat. No.: B8309706
M. Wt: 194.23 g/mol
InChI Key: XRCNTWXLLFNXRS-UHFFFAOYSA-N
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Description

2-Phenyl 4-methoxymethyl 1,3-dioxolane is a heterocyclic compound featuring a five-membered 1,3-dioxolane ring substituted with a phenyl group at position 2 and a methoxymethyl group at position 4. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. This compound is structurally related to acetals and ketals, often utilized in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its stability and tunable reactivity .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(methoxymethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

XRCNTWXLLFNXRS-UHFFFAOYSA-N

Canonical SMILES

COCC1COC(O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The methoxymethyl group increases molecular weight compared to methyl substituents (e.g., 194.23 vs. 164.20 for 4-methyl-2-phenyl).
  • Boiling Points : Polar substituents (e.g., methoxymethyl, hydroxymethyl) correlate with higher predicted boiling points due to increased hydrogen bonding or dipole interactions .
  • Density : Chlorine substituents (e.g., 4-CH₂Cl) increase density significantly (1.186 g/cm³) compared to alkyl or alkoxy groups .

Reactivity Trends:

  • Electrophilic Substitution : The phenyl group at position 2 directs electrophilic substitution to the para position of the aromatic ring. The methoxymethyl group at position 4 may stabilize intermediates via electron-donating effects.
  • Thermal Stability : 1,3-Dioxolane derivatives generally decompose above 250°C, but substituents like methoxymethyl could alter decomposition pathways. For example, 1,3-dioxolane itself undergoes pyrolysis to form CO, CH₄, and ethylene .
  • Solvent Properties: Methoxymethyl groups enhance water miscibility compared to nonpolar substituents. However, diluted 1,3-dioxolane (85% v/v) shows reduced extraction efficiency for polymers like PHB, suggesting substituent polarity impacts solvent performance .

Q & A

Q. What are the established synthetic routes for 2-phenyl-4-methoxymethyl-1,3-dioxolane, and what catalytic systems are optimal?

Methodological Answer: The compound can be synthesized via ketalization of α-hydroxyacids or aldehydes with ethylene glycol derivatives. Reactive distillation using NKC-9 cationic-exchange resin at 353–368 K improves yield (99.5%) and purity by minimizing byproducts . For cationic polymerization, Lewis acids like BF₃-etherate or SbF₅ are effective in initiating ring-opening reactions .

Q. How can NMR spectroscopy distinguish substituent effects in 1,3-dioxolane derivatives?

Methodological Answer: ¹H NMR reveals proton environments: C2 protons in dioxolium salts resonate at higher frequencies (δ 9–10 ppm) compared to neutral dioxolanes (δ 4–5 ppm). ¹³C NMR shows significant shifts at C2 (e.g., 160–170 ppm for dioxolium salts vs. 90–100 ppm for dioxolanes), aiding in structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-phenyl-4-methoxymethyl-1,3-dioxolane?

Methodological Answer:

  • IR Spectroscopy : Identifies acetal moieties via O–C–O bending modes (δ 800–950 cm⁻¹) and ν(C–O) stretches (1050–1150 cm⁻¹) .
  • Mass Spectrometry (CID Fragmentation) : Distinguishes 1,3-dioxolane isomers by detecting characteristic fragment ions (e.g., loss of methoxymethyl groups) .

Q. What solvent properties make 1,3-dioxolane derivatives suitable for green chemistry applications?

Methodological Answer: 1,3-Dioxolane exhibits low toxicity (REACH-compliant) and high polarity, enabling its use as a green solvent for polymer synthesis. Its viscosity (0.55 cP at 25°C) and miscibility with water enhance reaction efficiency in cross-linking cellulose fibers or dye retention in polyesters .

Q. How do researchers assess the environmental mobility of 1,3-dioxolane derivatives?

Methodological Answer:

  • Soil Mobility : Calculate the organic carbon partition coefficient (Koc = 15) to predict high soil mobility .
  • Biodegradation : Use bioaccumulation factor (BCF = 3 in fish) to assess low aquatic persistence. Microbial degradation studies with Pseudomonas spp. are recommended for bioremediation .

Advanced Research Questions

Q. How can diastereoisomer formation during synthesis of substituted 1,3-dioxolanes be addressed?

Methodological Answer: Dirhodium(II) catalysts produce diastereoisomeric mixtures. Resolution strategies include:

  • Chiral HPLC : Separate isomers using cellulose-based columns.
  • Enantioselective Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to favor specific stereoisomers .

Q. What experimental approaches resolve contradictions in radical vs. ionic mechanisms for 1,3-dioxolane reactions?

Methodological Answer:

  • Radical Trapping : Add TEMPO to quench radical pathways; observe suppression of adduct formation with C60 .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD values; KIE > 2 suggests radical intermediates (e.g., gas-phase oxidation with OH radicals) .

Q. What methodologies optimize polymerization of 2-phenyl-4-methoxymethyl-1,3-dioxolane into high-molecular-weight polymers?

Methodological Answer:

  • Cationic Initiation : Use SbF₅ at –20°C to minimize chain transfer.
  • Monomer Purity : Employ reactive distillation to achieve >99.9% purity, reducing termination by water or alcohols .

Q. How does computational modeling contribute to understanding thermal decomposition pathways?

Methodological Answer: DFT calculations map transition states for ring-opening reactions. For example, the decomposition of 1,3-dioxolane derivatives under steam involves a six-membered cyclic transition state (ΔG‡ = 120 kJ/mol), validated by mass spectrometry .

Q. How do steric and electronic effects of substituents influence reactivity in ring-opening reactions?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂ at C4) increase ring strain, lowering activation energy for nucleophilic attack (kinetic studies show 2x rate enhancement) .
  • Steric Effects : Bulky substituents at C2 (e.g., tetrahydronaphthalenyl) hinder nucleophilic access, slowing polymerization (reaction half-life increases by 50%) .

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